molecular formula C11H13NO4 B15320236 4-(2,5-Dimethoxyphenyl)oxazolidin-2-one

4-(2,5-Dimethoxyphenyl)oxazolidin-2-one

Cat. No.: B15320236
M. Wt: 223.22 g/mol
InChI Key: SKPJQZKIXBDMNW-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)oxazolidin-2-one (CAS 1497131-21-1) is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. This derivative of the oxazolidinone heterocycle has a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol. Oxazolidinones are a prominent class of synthetic antibacterial agents known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis . They achieve this by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of a functional 70S initiation complex, a critical early step in the bacterial translation process . This mechanism is distinct from other protein synthesis inhibitors, making oxazolidinones like linezolid and tedizolid particularly effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Researchers value this compound as a structural template in the ongoing search for novel antibacterial agents to combat the global health challenge of bacterial resistance . Beyond its potential in antimicrobial studies, the oxazolidin-2-one core is one of the most classic and widely utilized chiral auxiliaries in asymmetric synthesis . When incorporated into a molecule, this auxiliary can effectively direct the stereochemical outcome of various transformations, including aldol reactions, α-alkylations, and Diels-Alder cycloadditions . The 4,5-disubstituted oxazolidin-2-one scaffold is especially valuable for constructing molecules with vicinal stereogenic centers, a key structural feature in many natural products and pharmaceuticals . Consequently, this compound serves as a versatile building block for the enantioselective synthesis of complex target molecules and is a valuable intermediate in early-stage drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13)

InChI Key

SKPJQZKIXBDMNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2COC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino Alcohols with Carbonyl Reagents

The foundational approach for oxazolidin-2-one synthesis involves the cyclization of 2-amino alcohols with carbonyl-containing reagents such as phosgene equivalents or carbonyldiimidazole. For 4-(2,5-Dimethoxyphenyl)oxazolidin-2-one, this method requires a pre-functionalized 2-amino alcohol bearing the 2,5-dimethoxyphenyl group at the 4-position.

Reaction Mechanism and Conditions

The cyclization typically employs triphosgene or ethyl chloroformate in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres. A base such as triethylamine or sodium hydride facilitates deprotonation, enabling nucleophilic attack of the amino group on the carbonyl carbon. For example:
$$
\text{2-Amino-4-(2,5-dimethoxyphenyl)butan-1-ol} + \text{triphosgene} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}
$$
This method yields the target compound in moderate to high purity (60–85%) but requires stringent control of moisture and temperature.

Alkylation of Oxazolidinone Intermediates

A more efficient route involves the alkylation of pre-formed oxazolidinone scaffolds. The 4-position is functionalized via nucleophilic substitution or transition-metal-catalyzed coupling.

Enantioselective Alkylation Using Chiral Auxiliaries

The patent WO1998046577A1 describes the use of oxazolidinone derivatives as chiral auxiliaries. For example, this compound can be synthesized by alkylating a 4-unsubstituted oxazolidinone with 2,5-dimethoxybenzyl bromide. Key steps include:

  • Deprotonation : Potassium bis(trimethylsilyl)amide (KHMDS) in THF at −78°C generates a reactive enolate.
  • Electrophilic Quenching : Addition of 2,5-dimethoxybenzyl bromide at −40°C, followed by warming to room temperature.
  • Workup : Acidic hydrolysis removes the auxiliary, yielding the product.
Table 1: Alkylation Conditions and Outcomes
Base Solvent Temperature Yield (%) Source
KHMDS THF −78°C to RT 72
NaHMDS Toluene −40°C 68

One-Pot Synthesis via Carbamate Intermediates

The patent US6303791B1 discloses a one-pot method avoiding hazardous reagents like phosgene. This approach combines amino alcohol functionalization and cyclization in a single reaction vessel:

  • Activation : Treatment of 2-amino-4-(2,5-dimethoxyphenyl)butan-1-ol with n-butyl chloroformate in ethyl acetate.
  • Cyclization : Addition of aqueous sodium carbonate induces intramolecular carbamate formation.
Table 2: One-Pot Synthesis Parameters
Reagent Solvent Temperature Yield (%)
n-Butyl chloroformate Ethyl acetate 25–30°C 78
Triphosgene DCM 0°C 65

This method achieves higher yields (78%) with simplified purification.

Palladium-Catalyzed Coupling for Aryl Functionalization

Introducing the 2,5-dimethoxyphenyl group via cross-coupling reactions offers regioselective control. The PMC9415606 study highlights Suzuki-Miyaura coupling using palladium catalysts:

  • Substrate Preparation : 4-Bromooxazolidin-2-one is treated with bis(pinacolato)diboron to form a boronic ester.
  • Coupling : Reaction with 2,5-dimethoxyiodobenzene under Pd(PPh₃)₄ catalysis in dioxane/water.

$$
\text{4-Bromooxazolidin-2-one} + \text{2,5-dimethoxyiodobenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}
$$

Table 3: Coupling Reaction Optimization
Catalyst Ligand Yield (%)
Pd(PPh₃)₄ None 65
Pd₂(dba)₃ XPhos 72

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling 2-amino-4-(2,5-dimethoxyphenyl)butan-1-ol with urea derivatives achieves cyclization in 30 minutes with 70% yield, reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one

  • Structure : Differs in the methoxy group positions (3,4- vs. 2,5-dimethoxy).
  • Commercial Status : Discontinued (as per ), suggesting challenges in stability, synthesis, or commercial demand compared to the target compound .

Halogen-Substituted Analog: 4-(2,5-Difluorophenyl)oxazolidin-2-one

  • Structure : Replaces methoxy groups with fluorines at 2,5-positions.
  • Physicochemical Properties: Molecular Formula: C₉H₇F₂NO₂ (MW: 199.15) vs. C₁₁H₁₃NO₄ (MW: 223.23 for the target compound). Electron Effects: Fluorine’s electronegativity induces electron-withdrawing effects, reducing electron density on the phenyl ring. Lipophilicity: Fluorine substitution likely increases logP, enhancing membrane permeability but reducing solubility compared to the target compound .

Alkyl-Substituted Oxazolidinones: 5,5-Dimethyl-4-phenyl-oxazolidin-2-one

  • Structure: Features a phenyl group and two methyl substituents on the oxazolidinone ring.
  • Molecular Weight : 191.23 (lower than the target compound), suggesting reduced molecular complexity and possibly simpler synthetic routes .

Complex Derivatives from Patent Literature

  • Examples : (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(4,5-dihydrooxazol-2-yl)-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one ().
  • Chiral Centers: The (4S,5R) configuration highlights the importance of stereochemistry in biological activity, a factor less explored in the simpler 4-(2,5-dimethoxyphenyl) derivative .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2,5-Dimethoxyphenyl)oxazolidin-2-one?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key reagents include:

  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for introducing carbonyl groups .
  • Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce intermediates like ketones to alcohols .
  • Cyclization : Acidic or basic conditions to form the oxazolidinone ring. For example, using carbodiimides for intramolecular amide bond formation .

Q. Critical Parameters :

  • Temperature control (e.g., 0–5°C for LiAlH₄ reductions).
  • Solvent selection (e.g., dichloromethane for non-polar intermediates, ethanol for polar steps) .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

  • Crystallographic Data : A related compound, (E)-4-(2,5-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, was resolved at 140 K with an R factor of 0.046, confirming planarity of the dimethoxyphenyl moiety .
  • Spectroscopic Methods :
    • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm).
    • FT-IR : Stretching vibrations for C=O (~1750 cm⁻¹) and N–H (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap and water; consult a physician .
  • Ventilation : Use fume hoods during synthesis to avoid vapor exposure .

Advanced Research Questions

Q. How can mechanistic pathways for the reactivity of this compound be elucidated?

Mechanistic studies often combine kinetic analysis and computational modeling:

  • Kinetic Profiling : Monitor reaction progress via HPLC or GC-MS under varying conditions (e.g., pH, temperature) to identify rate-determining steps .
  • DFT Calculations : Predict transition states and intermediates using software like Gaussian. For example, the oxazolidinone ring’s strain energy (~10 kcal/mol) influences nucleophilic attack sites .

Case Study : A 2022 study used deuterium labeling to track hydrogen migration during ring-opening reactions, revealing a concerted mechanism .

Q. What strategies resolve contradictions in reported pharmacological activity data?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies).
  • Purity Validation : HPLC purity >98% (λ = 254 nm) and LC-MS to detect trace byproducts .
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent polarity (e.g., DMSO vs. ethanol effects on solubility) .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

SAR studies involve systematic modifications:

  • Substituent Variation : Introduce halogens or alkyl groups at the 2- and 5-positions of the dimethoxyphenyl ring to assess steric/electronic effects .
  • Biological Testing :
    • Antimicrobial Activity : MIC assays against S. aureus and E. coli.
    • Enzyme Inhibition : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) .

Example : A 2021 study found that replacing methoxy with trifluoromethyl groups increased COX-2 inhibition by 40%, attributed to enhanced hydrophobic interactions .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

  • Software : Schrödinger’s QikProp or ACD/Labs for logP, solubility, and pKa predictions.
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields .
  • Docking Studies : AutoDock Vina to predict binding modes with biological targets (e.g., serotonin receptors) .

Q. Notes

  • Always cross-reference crystallographic data with the Cambridge Structural Database (CSRD) .

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